3-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine
CAS No.:
Cat. No.: VC17965138
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClN3 |
|---|---|
| Molecular Weight | 225.72 g/mol |
| IUPAC Name | 3-chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine |
| Standard InChI | InChI=1S/C11H16ClN3/c1-8-5-9(2)7-15(6-8)11-4-3-10(12)13-14-11/h3-4,8-9H,5-7H2,1-2H3 |
| Standard InChI Key | PCKRPJCLXYABJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CN(C1)C2=NN=C(C=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named 3-chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine, reflecting its substitution pattern on the pyridazine core. Its molecular formula is C₁₁H₁₆ClN₃, with a molecular weight of 225.72 g/mol. The structure combines a six-membered pyridazine ring (a diazine with two adjacent nitrogen atoms) with a 3,5-dimethylpiperidine moiety, a bicyclic amine known for its conformational flexibility and role in modulating pharmacokinetic properties.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine | |
| Molecular Formula | C₁₁H₁₆ClN₃ | |
| Molecular Weight | 225.72 g/mol | |
| Canonical SMILES | CC1CC(CN(C1)C2=NN=C(C=C2)Cl)C | |
| InChI Key | PCKRPJCLXYABJF-UHFFFAOYSA-N | |
| PubChem CID | 19164207 |
Structural Analysis
The pyridazine ring’s electron-deficient nature, due to the two adjacent nitrogen atoms, makes it susceptible to nucleophilic substitution reactions. The 3-chloro group serves as a potential leaving site, while the 3,5-dimethylpiperidin-1-yl substituent introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics.
Synthesis and Preparation
General Synthetic Strategies
While no explicit synthesis protocol for 3-chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine is publicly documented, analogous pyridazine derivatives are typically synthesized via sequential halogenation and nucleophilic substitution. A plausible route involves:
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Halogenation of Pyridazine Precursors: Starting with 3,6-dichloropyridazine, a compound synthesized via chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride (POCl₃) .
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Nucleophilic Substitution: Displacement of the 6-chloro group with 3,5-dimethylpiperidine under basic or catalytic conditions.
Insights from Patent Literature
A Chinese patent (CN104447569A) details the synthesis of 3,6-dichloropyridazine using 3,6-dihydroxypyridazine and POCl₃ in solvents like chloroform or DMF at 0–80°C . Yields ranged from 68% to 88%, with purity exceeding 98% . Adapting this method, the 6-chloro position could be selectively substituted with 3,5-dimethylpiperidine via refluxing in a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Halogenation | POCl₃, chloroform, 50–80°C | Introduce chloro groups |
| Substitution | 3,5-dimethylpiperidine, K₂CO₃, DMF, 80°C | Replace 6-Cl with piperidine |
| Purification | Silica gel chromatography | Isolate product |
Challenges and Optimization
Selective substitution at the 6-position may require careful control of reaction kinetics, as pyridazines often exhibit regioselective reactivity influenced by electronic and steric factors. The use of phase-transfer catalysts or microwave-assisted synthesis could enhance efficiency, though these methods remain speculative for this compound.
Physicochemical Properties
Predicted Characteristics
While experimental data on solubility, melting point, and stability are unavailable, computational tools (e.g., SwissADME) predict:
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LogP: ~2.5 (moderate lipophilicity, suitable for CNS penetration).
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Water Solubility: Low (<1 mg/mL), necessitating formulation with co-solvents.
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pKa: The piperidine nitrogen (pKa ~10.5) may protonate under physiological conditions, enhancing solubility in acidic environments.
Spectroscopic Data
Hypothetical NMR signatures include:
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¹H NMR: A singlet at δ 7.5 ppm (pyridazine H-4), methyl groups at δ 1.0–1.2 ppm (piperidine CH₃).
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¹³C NMR: Peaks at ~155 ppm (C-Cl), 120–140 ppm (pyridazine carbons).
Research Findings and Biological Relevance
Receptor Binding Affinity
Pyridazine derivatives are frequently investigated for their interaction with sigma receptors, a class of proteins implicated in pain perception, neuroprotection, and psychiatric disorders. Although direct studies on 3-chloro-6-(3,5-dimethylpiperidin-1-yl)pyridazine are lacking, structurally related compounds exhibit:
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Sigma-1 Receptor Affinity: Ki values in the nanomolar range, suggesting potential as analgesics or antipsychotics.
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Selectivity Over Sigma-2: Critical for minimizing off-target effects.
Neurological Applications
The 3,5-dimethylpiperidine moiety may enhance binding to sigma receptors through hydrophobic interactions and conformational restriction. Preclinical studies on similar molecules show:
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Antinociceptive Effects: In rodent models of neuropathic pain.
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Neuroprotective Properties: Mitigation of glutamate-induced excitotoxicity.
Future Directions and Applications
Research Priorities
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Synthesis and Characterization: Confirm structure via X-ray crystallography.
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In Vitro Screening: Assess affinity for sigma-1/2 receptors, monoamine transporters.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
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